2-methyl-N-[2-(piperidine-1-carbonyl)phenyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-methyl-N-[2-(piperidine-1-carbonyl)phenyl]benzamide is an organic compound that features a benzamide core with a piperidine ring and a methyl group attached
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N-[2-(piperidine-1-carbonyl)phenyl]benzamide typically involves the following steps:
Formation of Piperidine Derivative: Piperidine can be synthesized through the hydrogenation of pyridine over a molybdenum disulfide catalyst.
Acylation Reaction: The piperidine derivative is then acylated with 2-(piperidine-1-carbonyl)benzoic acid under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
2-methyl-N-[2-(piperidine-1-carbonyl)phenyl]benzamide can undergo several types of chemical reactions:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Substituted derivatives with new functional groups replacing hydrogen atoms.
Wissenschaftliche Forschungsanwendungen
2-methyl-N-[2-(piperidine-1-carbonyl)phenyl]benzamide has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those with potential anticancer, antiviral, and antimicrobial activities.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: It is used in studies to understand the interactions of piperidine derivatives with biological targets.
Wirkmechanismus
The mechanism of action of 2-methyl-N-[2-(piperidine-1-carbonyl)phenyl]benzamide involves its interaction with specific molecular targets in biological systems. The piperidine ring can act as a pharmacophore, interacting with various enzymes and receptors. The compound may inhibit or activate these targets, leading to its observed biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Methylpiperidine: A simpler analog with a similar piperidine ring structure.
N-(1-(4-Methyl-piperidine-1-carbonyl)-2-phenyl-vinyl)-benzamide: A structurally related compound with a vinyl group.
Uniqueness
2-methyl-N-[2-(piperidine-1-carbonyl)phenyl]benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its benzamide core, piperidine ring, and methyl group collectively contribute to its versatility in various applications.
Eigenschaften
Molekularformel |
C20H22N2O2 |
---|---|
Molekulargewicht |
322.4g/mol |
IUPAC-Name |
2-methyl-N-[2-(piperidine-1-carbonyl)phenyl]benzamide |
InChI |
InChI=1S/C20H22N2O2/c1-15-9-3-4-10-16(15)19(23)21-18-12-6-5-11-17(18)20(24)22-13-7-2-8-14-22/h3-6,9-12H,2,7-8,13-14H2,1H3,(H,21,23) |
InChI-Schlüssel |
SXMZKOCBMVTJPW-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1C(=O)NC2=CC=CC=C2C(=O)N3CCCCC3 |
Kanonische SMILES |
CC1=CC=CC=C1C(=O)NC2=CC=CC=C2C(=O)N3CCCCC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.